Product packaging for 8-Iodoimidazo[1,2-c]pyrimidine(Cat. No.:)

8-Iodoimidazo[1,2-c]pyrimidine

Cat. No.: B13660752
M. Wt: 245.02 g/mol
InChI Key: KDKUWEGBZSBXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodoimidazo[1,2-c]pyrimidine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure features an iodine atom, which makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and create more complex derivatives for biological evaluation . The imidazo[1,2-c]pyrimidine scaffold is of significant interest due to its structural analogy to purine bases, which allows it to interact with various biological targets . Research into similar iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones has demonstrated their potential as precursors in the development of compounds with promising anticancer activity in vitro . As a specialized building block, this compound is intended for use in constructing molecular libraries for high-throughput screening and in the design of novel bioactive molecules. This compound is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not approved for use in humans or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B13660752 8-Iodoimidazo[1,2-c]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

8-iodoimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4IN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H

InChI Key

KDKUWEGBZSBXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Iodoimidazo 1,2 C Pyrimidine and Its Derivatives

Strategic Retrosynthetic Analysis of the 8-Iodoimidazo[1,2-c]pyrimidine Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The analysis involves a series of disconnections that break the target down into simpler, commercially available, or easily accessible starting materials.

The primary C-I bond at the C-8 position is a key functional group for disconnection. This bond can be formed either through direct iodination of the pre-formed imidazo[1,2-c]pyrimidine (B1242154) core or via the transformation of another functional group already in place at the C-8 position. This leads to two main retrosynthetic pathways:

Functional Group Interconversion (FGI) Pathway: The iodo group at C-8 is envisioned as arising from a more readily introduced functional group, such as an amino group (-NH₂). An 8-aminoimidazo[1,2-c]pyrimidine precursor can be transformed into the target compound via a Sandmeyer-type reaction. This disconnection leads to the 8-amino derivative and suggests that the synthesis should focus on building the core with a nitrogen-based substituent at the C-8 position.

Direct Iodination Pathway: This approach disconnects the C-I bond to reveal the parent imidazo[1,2-c]pyrimidine heterocycle as the immediate precursor. The feasibility of this pathway hinges on the ability to control the regioselectivity of electrophilic iodination on the bicyclic system.

Further disconnection of the imidazo[1,2-c]pyrimidine core itself suggests two primary bond-forming strategies for the imidazole (B134444) ring:

Disconnection A (Cyclocondensation): Breaking the N1-C2 and C3-N4 bonds points towards a classical cyclocondensation reaction. The synthons for this approach are a 4-aminopyrimidine derivative (containing the future C-8 position) and a two-carbon electrophilic unit, typically an α-halocarbonyl compound.

Disconnection B (Multi-component Reaction): A more convergent approach involves disconnecting the imidazole ring to reveal three or more components that can be assembled in a single pot. For instance, a [4+1] cycloaddition strategy would disconnect the ring to a substituted aminopyrimidine, an aldehyde, and an isocyanide.

These analyses outline the main synthetic challenges: the construction of the fused pyrimidine-imidazole ring system and the regioselective installation of iodine at the challenging C-8 position.

De Novo Synthetic Routes to this compound

De novo synthesis involves the construction of the heterocyclic core from acyclic or monocyclic precursors.

The most traditional and widely applied method for constructing imidazo-fused heterocycles is the cyclocondensation of an amino-substituted heterocycle with a bifunctional electrophile. For the imidazo[1,2-c]pyrimidine scaffold, this involves the reaction of a 4-aminopyrimidine with an α-halocarbonyl compound (e.g., α-bromoacetaldehyde or chloroacetaldehyde).

The mechanism proceeds via an initial Sₙ2 reaction where the exocyclic amino group of the pyrimidine (B1678525) attacks the α-carbon of the halocarbonyl, displacing the halide to form an N-(2-oxoethyl)-4-aminopyrimidinium intermediate. Subsequent intramolecular condensation between the remaining ring nitrogen (N3) and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-c]pyrimidine ring system.

While this is a general and robust method for the related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine systems, its application to the imidazo[1,2-c]pyrimidine isomer is also established. A key consideration is the choice of the starting 4-aminopyrimidine, which must already contain the desired substituent or a precursor functional group at what will become the C-8 position.

Multi-component reactions (MCRs) offer a significant advantage in terms of efficiency and convergence, as they allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. An expeditious synthesis of substituted imidazo[1,2-c]pyrimidines has been developed utilizing a [4+1]-cycloaddition, a variant of the Groebke-Blackburn-Bienaymé (GBB) reaction researchgate.net.

This one-pot reaction involves three components: a 4-aminopyrimidine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid. The mechanism is thought to proceed through the initial formation of a Schiff base from the condensation of the 4-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. A subsequent tautomerization and aromatization step yields the final imidazo[1,2-c]pyrimidine product. This methodology allows for the introduction of diversity at three positions of the scaffold, corresponding to the R-groups on the starting materials.

Entry4-AminopyrimidineAldehydeIsocyanideProductYield (%)
14-aminopyrimidineBenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-phenylimidazo[1,2-c]pyrimidine85
24-amino-6-chloropyrimidine4-ChlorobenzaldehydeCyclohexyl isocyanide7-Chloro-3-(cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-c]pyrimidine78
34-aminopyrimidine4-MethoxybenzaldehydeBenzyl isocyanide3-(Benzylamino)-2-(4-methoxyphenyl)imidazo[1,2-c]pyrimidine82

This table presents representative yields for the multi-component synthesis of imidazo[1,2-c]pyrimidine derivatives, demonstrating the versatility of the [4+1] cycloaddition approach.

Site-Specific Halogenation Techniques for Introducing Iodine at the C-8 Position

Introducing an iodine atom specifically at the C-8 position of the imidazo[1,2-c]pyrimidine ring is a significant synthetic challenge. The electronic nature of the fused ring system generally favors electrophilic substitution at the C-3 position of the imidazole moiety. Therefore, direct iodination often requires specific directing groups or harsh conditions, while indirect methods provide a more reliable route.

Direct C-H iodination involves the reaction of the pre-formed imidazo[1,2-c]pyrimidine core with an electrophilic iodine source. Common reagents for direct iodination of heteroaromatics include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂, HNO₃), or N-iodosuccinimide (NIS).

However, for the related imidazo[1,2-a]pyridine system, electrophilic halogenation occurs with high regioselectivity at the C-3 position. This is due to the higher electron density at this position, which stabilizes the Wheland intermediate formed during electrophilic attack. It is highly probable that the imidazo[1,2-c]pyrimidine system exhibits similar reactivity, making direct iodination at C-8 challenging due to competing reactions at other, more activated positions. Achieving C-8 selectivity would likely require the presence of blocking groups at other positions or the use of a directing group at a neighboring position to guide the electrophile. To date, a selective and high-yielding direct C-8 iodination of the parent imidazo[1,2-c]pyrimidine has not been widely reported, underscoring the difficulty of this approach.

Given the challenges of direct C-8 iodination, indirect methods involving the synthesis of a C-8 functionalized precursor followed by conversion to the iodide are strategically advantageous. A particularly effective approach is the use of an 8-aminoimidazo[1,2-c]pyrimidine intermediate.

The synthesis of an 8-amino precursor can be achieved by starting the de novo synthesis with a 2,4-diaminopyrimidine derivative, where one of the amino groups is protected or less reactive, allowing the other to participate in the imidazole ring formation. For instance, treatment of methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2,-c]pyrimidine-7-carboxylate with suitable amines has been reported, indicating the accessibility of 8-amino precursors researchgate.net.

Once the 8-aminoimidazo[1,2-c]pyrimidine is obtained, it can be converted to the 8-iodo derivative via a Sandmeyer-type reaction. This two-step sequence involves:

Diazotization: The 8-amino group is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

Iodination: The diazonium salt solution is then treated with an iodide source, typically potassium iodide (KI), which displaces the diazonium group (N₂) to install the iodine atom at the C-8 position.

This indirect route offers excellent regiochemical control, as the position of the iodine is determined by the initial placement of the amino group, thus circumventing the inherent electronic preferences of the heterocyclic ring toward electrophiles.

Post-Synthetic Derivatization and Functionalization Strategies for this compound Analogs

Post-synthetic modification (PSM) is a powerful strategy for generating libraries of analogs from a common intermediate. For this compound, the carbon-iodine bond is the primary site for such functionalization, enabling the introduction of diverse substituents through various cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the imidazo[1,2-c]pyrimidine core.

The primary regioselective functional group interconversion for this compound involves the transformation of the C8-iodide. The iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for its selective replacement with a wide range of other functional groups without altering other positions on the heterocyclic core.

Computational studies and experimental results on analogous systems, such as imidazo[1,2-a]pyrazines, demonstrate that regioselectivity can be precisely controlled. nih.gov Metalation using specific zinc and magnesium organometallic intermediates can direct functionalization to a particular site. nih.gov For halogenated precursors like this compound, the inherent reactivity of the C-I bond under palladium or copper catalysis typically ensures that functionalization occurs selectively at the 8-position. This high degree of regioselectivity is crucial for creating structurally well-defined derivatives for further investigation.

The 8-iodo group is an ideal precursor for diversifying the periphery of the imidazo[1,2-c]pyrimidine scaffold. A multitude of substituents can be introduced at this position using established cross-coupling methodologies that form new carbon-carbon and carbon-heteroatom bonds.

Common diversification strategies include:

Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids or esters to introduce diverse aromatic systems.

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes, providing linear extensions to the core structure.

Buchwald-Hartwig Amination: Introduction of primary and secondary amines to form 8-aminoimidazo[1,2-c]pyrimidine derivatives.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Carbonylation: Introduction of carbonyl-containing moieties, such as amides and esters, which are valuable functional groups in medicinal chemistry. researchgate.net

These reactions, predominantly catalyzed by palladium complexes, offer a robust and versatile toolkit for creating a wide array of analogs from a single 8-iodo precursor.

Coupling Reaction Catalyst/Reagents (Typical) Bond Formed Introduced Moiety
Suzuki-MiyauraPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-CAryl, Heteroaryl
SonogashiraPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (alkynyl)Alkynyl
Buchwald-HartwigPd₂(dba)₃, Ligand (e.g., Xantphos), BaseC-NAmino
HeckPd(OAc)₂, Ligand, BaseC-C (alkenyl)Alkenyl
CarbonylationPd Catalyst, CO, Nucleophile (e.g., Amine)C-C (carbonyl)Amide, Ester, etc.

Catalytic Systems Employed in the Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

The synthesis of the core imidazo[1,2-c]pyrimidine ring system is achieved through various catalytic methods. These strategies often involve the condensation and cyclization of appropriate precursors, such as aminopyrimidines and α-haloketones or their equivalents. nih.gov Both transition-metal catalysis and organocatalysis have proven effective in constructing this valuable heterocyclic scaffold.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of imidazo[1,2-c]pyrimidine and its derivatives. These catalysts facilitate key bond-forming steps, often under mild conditions and with high efficiency.

Palladium Catalysis: Palladium catalysts are instrumental in C-N and C-C bond-forming reactions that can be part of the core synthesis. For instance, palladium-catalyzed cross-coupling reactions can be used to construct complex precursors that subsequently cyclize to form the desired fused heterocyclic system. jst.go.jp Intramolecular C-H functionalization and cyclization represent another powerful palladium-catalyzed route.

Copper Catalysis: Copper-based catalytic systems are also prevalent in the synthesis of related imidazo-fused heterocycles. nih.gov They can mediate multicomponent reactions, for example, combining an aminopyrimidine, an aldehyde, and a terminal alkyne to build the functionalized core in a single step. nih.gov Copper catalysts are often favored for their lower cost and unique reactivity profile.

Gold Catalysis: Gold nanoparticles have emerged as effective catalysts for synthesizing imidazo[1,2-a]pyrimidine derivatives under environmentally friendly conditions. mdpi.com These reactions typically involve the condensation of 2-aminopyrimidine (B69317) with aryl ketones, offering high yields and mild reaction conditions. mdpi.com

Metal Catalyst Typical Reaction Type Key Advantages
Palladium (Pd)Cross-Coupling, C-H Activation, CyclizationHigh efficiency, broad substrate scope, well-defined mechanisms.
Copper (Cu)Multicomponent Reactions, Oxidative CyclizationLower cost, unique reactivity, effective for C-N bond formation. nih.gov
Gold (Au)Condensation/CyclizationHigh activity, mild/green reaction conditions. mdpi.com

Organocatalysis offers a valuable alternative to metal-based methods, avoiding potential issues of metal contamination in the final products. These systems utilize small organic molecules to catalyze the desired transformations.

For the synthesis of imidazo-fused heterocycles, organocatalytic approaches often involve domino or cascade reactions. For example, an organocatalytic domino aza-Michael–Mannich reaction has been described for the formation of tetrahydroimidazo[1,2-a]pyrimidines. nih.gov In other related systems, a coupled organocatalytic system using flavin and iodine has been employed for the aerobic oxidative C–N bond formation necessary to construct the imidazo[1,2-a]pyridine ring. acs.org Such metal-free approaches are increasingly important in the context of green and sustainable chemistry. rsc.org The development of these methods provides efficient, catalyst-free, and eco-friendly pathways to access these important heterocyclic structures. nih.gov

Chemical Reactivity and Mechanistic Investigations of 8 Iodoimidazo 1,2 C Pyrimidine

Cross-Coupling Reactions at the C-8 Position of 8-Iodoimidazo[1,2-c]pyrimidine

The carbon-iodine bond at the C-8 position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. core.ac.uk This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a broad range of functional groups. rsc.org The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst.

While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on analogous heterocyclic systems, such as bromoimidazo[1,2-a]pyridines and brominated pyrazolo[1,5-a]pyrimidines. rsc.orgmdpi.com For these systems, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos) are effective. rsc.orgmdpi.com The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, toluene, aqueous ethanol) is crucial for achieving high yields. rsc.orgmdpi.com Microwave irradiation has also been shown to accelerate these couplings significantly. mdpi.com

Substrate (Analogue)Coupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)Reference
3-Bromoimidazo[1,2-a]pyridineArylboronic acid1 mol% Pd(PPh₃)₄Cs₂CO₃DMFMW, 130°C, 40 min65-95 mdpi.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₃PO₄Toluene/H₂O110°C, 16 h85 rsc.org
9-Bromo-pyrimido[1,2-b]indazol-2-one4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100°C, 12 h89 rsc.org

Note: The data in this table is based on analogous heterocyclic systems to illustrate typical reaction conditions for Suzuki-Miyaura cross-coupling.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. mdpi.com The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination occur, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. More recently, copper-only catalyzed Sonogashira-type reactions have gained attention due to the lower cost and environmental benefits of copper. nih.gov

This methodology is highly valuable for introducing alkynyl moieties into heterocyclic scaffolds. For instance, copper-catalyzed sequences involving Sonogashira coupling have been used to synthesize various pyrimidine-fused skeletons. rsc.org In the context of this compound, this reaction would allow for the direct attachment of substituted acetylenes at the C-8 position, leading to precursors for more complex structures.

Substrate (Analogue)Coupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
2-(2-Bromophenyl)imidazoleTerminal AlkyneCuI / o-phenanthrolineK₂CO₃DMSO120°C71-92 nih.gov
Aryl IodideTerminal AlkyneGlycosyl triazole-Cu complexK₂CO₃DMSO130°C80-95 nih.gov
2-IodopyrimidinePhenylacetylenePd/PdO/Cu nano-catalystEt₃NToluene80°C, 2 h98 mdpi.com

Note: The data in this table is based on analogous heterocyclic systems to illustrate typical reaction conditions for Sonogashira cross-coupling.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. thermofisher.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org

The application of Stille couplings to nitrogen-containing heterocycles is well-established and provides a robust method for creating C-C bonds. researchgate.net For example, Stille reactions have been successfully applied to the 6-position of halo-imidazo[1,2-a]pyridines, demonstrating the utility of this method for functionalizing positions on the six-membered ring of such fused systems. researchgate.net This suggests that this compound would be a suitable substrate for Stille coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-8 position.

Substrate (Analogue)Coupling PartnerCatalyst/LigandSolventConditionsYield (%)Reference
6-Haloimidazo[1,2-a]pyridineHeteroaryl-Sn(n-Bu)₃Pd(PPh₃)₄TolueneRefluxNot specified researchgate.net
Aryl ChlorideTributylarylstannanePd(OAc)₂ / XPhosDioxane100°C, 4 h61-98 researchgate.net
4-Iodo-pyrrolo[2,3-d]pyrimidineVinyl-Sn(n-Bu)₃Pd(PPh₃)₄Dioxane100°C, 12 h85 researchgate.net

Note: The data in this table is based on analogous heterocyclic systems to illustrate typical reaction conditions for Stille cross-coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis, largely replacing harsher classical methods for synthesizing aryl amines. rug.nl The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often providing the best results. rug.nlbeilstein-journals.org This reaction has been successfully applied to iodo-substituted imidazo[1,2-a]pyridines, indicating its feasibility for the amination of the C-8 position of this compound. researchgate.net This would provide direct access to a variety of 8-amino-substituted imidazo[1,2-c]pyrimidine (B1242154) derivatives, which are important pharmacophores.

Substrate (Analogue)Coupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)Reference
8-Iodoimidazo[1,2-a]pyridineVarious AminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane110°CNot specified researchgate.net
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / XPhosKOt-BuTolueneMW, 150°C, 10 min94 beilstein-journals.org
Aryl BromideSecondary AminePd(OAc)₂ / RuPhosNaOt-BuToluene100°C>90 rug.nl

Note: The data in this table is based on analogous heterocyclic systems to illustrate typical reaction conditions for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution Reactions on the this compound Nucleus

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying electron-deficient aromatic systems. youtube.com The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions. stackexchange.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

In the imidazo[1,2-c]pyrimidine ring system, the pyrimidine ring's electron deficiency is maintained. The C-8 position, being part of the pyrimidine ring, could potentially undergo SₙAr if a suitable leaving group, such as iodide, is present and the ring is sufficiently activated. However, the reactivity is generally lower than at the C-5 or C-7 positions (analogous to C-4 and C-6 in pyrimidine). Research on related imidazo[1,2-c]pyrimidine nucleosides has shown that a chloro group at the C-7 position can be displaced by amines, demonstrating that SₙAr is a viable pathway on this heterocyclic core. nih.gov The direct substitution at C-8 by a nucleophile would be more challenging and may require harsh conditions or further activation of the ring system, as it is less electronically activated for nucleophilic attack compared to the C-5 and C-7 positions.

Electrophilic Aromatic Substitution Reactions on the Imidazopyrimidine Ring System

Electrophilic aromatic substitution (EAS) is characteristic of electron-rich aromatic systems. The pyrimidine ring itself is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of its two nitrogen atoms. researchgate.net Therefore, EAS on an unsubstituted pyrimidine is very difficult and requires strongly activating, electron-donating groups to be present on the ring. researchgate.net

In the fused imidazo[1,2-c]pyrimidine system, the imidazole (B134444) ring is electron-rich and π-excessive, while the pyrimidine ring is electron-deficient. Consequently, electrophilic attack is expected to occur preferentially on the imidazole moiety. This is consistent with observations in related systems like imidazo[1,2-a]pyrazines, where electrophilic substitution, such as bromination, occurs selectively at the C-3 position of the five-membered imidazole ring. stackexchange.com The attack at C-3 allows the positive charge in the intermediate sigma complex to be delocalized without disrupting the aromaticity of the six-membered pyrimidine ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.com Therefore, for the imidazo[1,2-c]pyrimidine ring system, electrophilic substitution is predicted to proceed selectively at the C-3 position.

Ring-Opening and Rearrangement Mechanisms Involving the Imidazo[1,2-c]pyrimidine Structure

The fused heterocyclic system of imidazo[1,2-c]pyrimidine, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions, primarily driven by nucleophilic attack, particularly on the pyrimidine ring. The presence of an iodine atom at the 8-position can influence the electron density of the ring system, thereby affecting its reactivity towards nucleophiles.

One of the most pertinent rearrangements for this class of compounds is the Dimroth rearrangement, which has been observed in the related imidazo[1,2-a]pyrimidine (B1208166) system. nih.govresearchgate.net This type of rearrangement typically occurs under basic or hydrolytic conditions and involves the transposition of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org The generally accepted mechanism for the Dimroth rearrangement in imidazo[1,2-a]pyrimidines involves the initial nucleophilic attack of a hydroxide ion at the C5 position of the pyrimidine ring. researchgate.netresearchgate.net This attack leads to the formation of a tetrahedral intermediate, followed by the opening of the pyrimidine ring. Subsequent rotation around the C-N bond and recyclization leads to the rearranged product.

Several factors are known to influence the propensity of aza-heterocycles to undergo the Dimroth rearrangement. A decrease in the π-electron density of the fused six-membered ring generally increases the rate of rearrangement by making it more susceptible to nucleophilic attack. nih.govresearchgate.net Therefore, the electron-withdrawing nature of the iodine atom at the 8-position in this compound would be expected to facilitate such rearrangements. The pH of the reaction medium is also a critical factor, with the rearrangement often being accelerated in basic media. nih.gov

Beyond the classical Dimroth rearrangement, other ring-opening mechanisms of the pyrimidine ring can be envisaged. Nucleophilic attack at other electrophilic centers in the pyrimidine ring of this compound could lead to ring cleavage. For instance, strong nucleophiles could potentially attack the carbon atoms of the pyrimidine ring, leading to a variety of ring-opened intermediates. The precise regioselectivity of such an attack would be governed by the electronic distribution within the imidazo[1,2-c]pyrimidine core, which is influenced by the substituent at the 8-position. Computational studies on pyrimidine ring-opening have shown that activation of the ring, for example by N-alkylation or acylation, can significantly facilitate nucleophilic attack and subsequent ring cleavage. researchgate.net

Table 1: Factors Influencing Dimroth Rearrangement in Imidazo[1,2-a]pyrimidines

Factor Influence on Rearrangement Rate Rationale
Electron-withdrawing substituents Increases Decreases π-electron density of the pyrimidine ring, facilitating nucleophilic attack. nih.govresearchgate.net
Basic pH Increases Promotes the initial nucleophilic attack by hydroxide ions. nih.gov
Aza-substitution in the 6-membered ring Increases Decreases the π-electron density, making the ring more electrophilic. researchgate.net
Thermodynamic stability of products Favors rearrangement The rearranged isomer may be thermodynamically more stable under the reaction conditions. nih.gov

Radical Reactions and Single-Electron Transfer Processes for this compound Transformations

The imidazo[1,2-c]pyrimidine scaffold, and particularly its iodo-substituted derivatives, can participate in radical reactions, offering a powerful avenue for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. The C-I bond at the 8-position is also a potential site for radical reactions, including homolytic cleavage or single-electron transfer (SET) processes.

Radical C-H functionalization of related imidazo[1,2-a]pyridines has been extensively studied and provides a strong precedent for the expected reactivity of this compound. nih.govresearchgate.netrsc.org These reactions often proceed via the generation of a radical species that can then add to the electron-rich imidazopyridine core. The C3 position of imidazo[1,2-a]pyridines is particularly susceptible to radical attack. researchgate.net Given the electronic similarities, it is plausible that the corresponding position in the imidazo[1,2-c]pyrimidine ring would exhibit similar reactivity.

The generation of the initial radical can be achieved through various methods, including the use of radical initiators, transition metal catalysis, or photoredox catalysis. rsc.org For instance, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for generating a wide range of radical species that can engage in the functionalization of heteroaromatic compounds. ed.ac.ukresearchgate.net In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer process with a suitable substrate to generate a radical ion, which can then proceed through a desired reaction pathway.

The iodine atom at the 8-position of this compound can play a dual role in radical reactions. On one hand, it can be a site for radical generation through SET reduction, leading to the formation of an aryl radical at the C8 position. This aryl radical could then be trapped by a suitable radical acceptor. On the other hand, the C-I bond itself can be a target for radical substitution reactions.

Single-electron transfer processes are fundamental to these radical transformations. The ease of oxidation or reduction of the this compound substrate will determine its suitability for participation in SET pathways. The presence of the electron-withdrawing iodine atom would make the molecule more susceptible to reduction.

Table 2: Potential Radical Reactions of this compound

Reaction Type Plausible Mechanism Potential Outcome
C-H Functionalization Radical addition to the imidazo[1,2-c]pyrimidine core, likely at a position analogous to C3 in imidazo[1,2-a]pyridines. researchgate.net Introduction of alkyl, aryl, acyl, or other functional groups.
Radical Arylation/Alkylation at C8 Single-electron reduction of the C-I bond to generate an aryl radical, followed by reaction with a suitable coupling partner. Formation of a new C-C bond at the 8-position.
Thiocyanation Radical addition of a thiocyanate radical, potentially generated via photoredox catalysis from NH₄SCN. nih.gov Introduction of a thiocyanate group.
Amination Radical amination using sources like azoles, potentially facilitated by a photoredox/cobaloxime dual catalytic system. nih.gov Formation of a C-N bond.

Sophisticated Spectroscopic and Advanced Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment of 8 Iodoimidazo 1,2 C Pyrimidine

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, Solid-State NMR, NOESY)

No published Nuclear Magnetic Resonance (NMR) data, including 1D (¹H, ¹³C) or advanced 2D spectra (COSY, HSQC, HMBC, NOESY), for 8-Iodoimidazo[1,2-c]pyrimidine could be located. Such data would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the fused heterocyclic system. 2D NMR experiments would elucidate proton-proton couplings and short- and long-range proton-carbon correlations, while NOESY would provide insights into the spatial proximity of protons, confirming the regiochemistry.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elucidation of Fragmentation Pathways

Specific high-resolution mass spectrometry (HRMS) data for this compound is not available. HRMS analysis would be critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The presence of iodine (¹²⁷I) would yield a distinct isotopic pattern. A detailed study of its fragmentation pathways, typically achieved through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would reveal characteristic losses, such as the iodine radical (I•) or hydrogen iodide (HI), and subsequent ring fragmentation, providing structural confirmation. wikipedia.orglibretexts.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Stereochemistry Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as stacking or hydrogen bonding in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Dynamics

Experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been reported. These complementary techniques probe the vibrational modes of the molecule. researchgate.net The spectra would display characteristic bands corresponding to C-H, C=N, and C=C stretching and bending vibrations of the fused imidazole (B134444) and pyrimidine (B1678525) rings. A prominent low-frequency band would be expected for the C-I stretching vibration. Analysis of these spectra would confirm the presence of key functional groups and provide information about the molecular symmetry. nih.govnih.gov

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment (if applicable)

The molecule this compound is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, techniques for enantiomeric purity assessment, such as chiral chromatography and spectropolarimetry, are not applicable to this compound in its native form. Chiral separation would only become relevant if the molecule were derivatized with a chiral auxiliary or if it formed stable chiral atropisomers, for which there is no information. eurekaselect.combohrium.com

Computational and Theoretical Studies on 8 Iodoimidazo 1,2 C Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These studies, typically employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Orbitals)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals is a key indicator of chemical stability and reactivity.

No specific HOMO-LUMO energy values or orbital visualizations for 8-Iodoimidazo[1,2-c]pyrimidine have been reported in the reviewed literature. For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31 G(d,p) level of theory have been used to determine these parameters, offering a methodological precedent for future studies on the 8-iodo-[1,2-c] isomer.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. These surfaces map the electrostatic potential onto the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Specific MEP maps and detailed charge distribution analyses for this compound are not available in the public domain. Such studies on related heterocyclic systems are routinely performed to understand non-covalent interactions and recognition patterns with biological targets.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and its dynamic behavior over time. These studies are essential for understanding how a molecule might adapt its shape to fit into a biological target's binding site.

There are no published studies detailing the conformational preferences or the results of molecular dynamics simulations for this compound.

In Silico Structure-Activity Relationship (SAR) Modeling for this compound Analogs

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. This helps in the rational design of more potent and selective molecules.

While a study on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives explored 2D structure-activity relationships for CDK2 inhibition, there is no specific in silico SAR modeling data available for analogs of this compound. nih.gov The existing research did establish that for the imidazo[1,2-c]pyrimidin-5(6H)-one core, small aromatic substituents at the 8-position generally lead to micromolar IC50 values against CDK2. nih.gov

Ligand-Target Docking and Molecular Interaction Studies with Biological Macromolecules (Computational)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These studies are crucial for understanding the potential biological targets of a compound and the key interactions that stabilize the ligand-protein complex.

While there are no specific docking studies for this compound, research on a series of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones has been conducted. nih.gov In that study, compounds were docked into the active site of cyclin-dependent kinase 2 (CDK2). The binding modes obtained through Glide docking showed up to two hydrogen bonds with the hinge region of the kinase. nih.gov Semi-empirical quantum mechanics-based scoring was also used to identify favorable binding modes, providing a framework for future structure-based design. nih.gov This indicates the potential of the imidazo[1,2-c]pyrimidine (B1242154) scaffold to be investigated as a kinase inhibitor.

Mechanistic Biological and Pharmacological Investigations of 8 Iodoimidazo 1,2 C Pyrimidine Derivatives Preclinical, in Vitro Focus

Identification and Validation of Molecular Targets and Biological Pathways Modulated by 8-Iodoimidazo[1,2-c]pyrimidine

The initial phase of mechanistic investigation focuses on identifying the direct molecular targets of this compound derivatives. Through a series of targeted in vitro assays, researchers have pinpointed specific enzymes and receptors whose functions are significantly altered by these compounds.

A primary mechanism of action identified for the imidazo[1,2-c]pyrimidine (B1242154) scaffold is the potent inhibition of protein kinases, which are critical regulators of cellular signaling. nih.gov In particular, derivatives of this class have been identified as effective inhibitors of the Spleen tyrosine kinase (Syk) family, which includes Syk and the zeta-associated protein kinase of 70k Da (ZAP-70). uni.lunih.gov These non-receptor tyrosine kinases are essential for signaling in immune cells like B-cells and T-cells. uni.lunih.gov

Inhibition studies revealed that specific imidazo[1,2-c]pyrimidine derivatives can block the catalytic activity of these enzymes with high potency. The mechanism typically involves competitive binding at the ATP-binding site of the kinase, which prevents the phosphorylation and activation of downstream substrates. patsnap.com Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the imidazo[1,2-c]pyrimidine ring system significantly influence inhibitory activity. For instance, the introduction of a 2-phenyl group was found to enhance the inhibitory effects against both Syk and ZAP-70. uni.lu

Detailed kinetic analyses have quantified the inhibitory potential of these compounds, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibition by Imidazo[1,2-c]pyrimidine Derivatives

Compound Target Kinase IC50 (nM)
Compound A Syk 15
Compound A ZAP-70 88
Compound B Syk 29
Compound B ZAP-70 200
Compound C CDK2 190

Data sourced from studies on imidazo[1,2-c]pyrimidine derivatives. uni.lunih.govprobechem.com

In addition to the Syk family, other research has shown that imidazo[1,2-c]pyrimidin-5(6H)-one derivatives can act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov X-ray crystallography confirmed that these compounds bind within the ATP pocket of CDK2, highlighting the versatility of this scaffold in targeting different kinase families. nih.gov

The broader class of imidazopyrimidines has also been investigated for its ability to interact with various cell surface receptors. While specific radioligand displacement assays for this compound are not extensively documented, studies on closely related scaffolds provide strong evidence of receptor-modulating activity. For example, imidazo[1,2-a]pyrimidines have been identified as ligands for the GABAA receptor at the benzodiazepine (B76468) binding site. researchgate.net

Furthermore, related compounds such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been characterized as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, specifically those associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These studies utilized high-throughput functional assays, such as measuring glutamate-induced calcium (Ca2+) flux in engineered cell lines, to determine the potency of these compounds. nih.gov The results are often presented as pIC50 values, which represent the negative logarithm of the IC50 concentration.

Table 2: Receptor Modulation by Imidazopyrimidine-Related Scaffolds

Compound Series Target Assay Type Potency (pIC50)
Imidazo[1,2-a]pyrazines AMPAR/TARP γ-8 Ca2+ Flux Assay 5.9 - 7.5
Pyrazolo[1,5-c]pyrimidines AMPAR/TARP γ-8 Ca2+ Flux Assay 7.1 - 9.1

Data represents the range of potencies observed for different derivatives within the specified series. nih.gov

These findings suggest that imidazo[1,2-c]pyrimidine derivatives could also be explored for their potential to bind and modulate neurotransmitter receptors, expanding their pharmacological profile beyond kinase inhibition.

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and heterocyclic scaffolds are being explored for this purpose. rsc.org Computational studies have shown that imidazo[1,2-a]pyrimidine (B1208166) derivatives have the potential to act as inhibitors of critical PPIs. nih.gov

One such study investigated the ability of these compounds to block the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the key mechanism of viral entry into host cells. nih.gov Molecular docking simulations predicted that certain imidazo[1,2-a]pyrimidine derivatives could bind to the interface of these two proteins with high affinity, potentially preventing their association. The binding affinities from these in silico models suggest a plausible mechanism for inhibiting this specific PPI. nih.gov While these findings are computational, they provide a strong rationale for pursuing experimental validation of imidazo[1,2-c]pyrimidine derivatives as PPI modulators.

Elucidation of Intracellular Signaling Cascades Affected by this compound

Following the identification of direct molecular targets, research extends to understanding how the modulation of these targets translates into changes in broader intracellular signaling networks.

The inhibition of Syk and ZAP-70 by imidazo[1,2-c]pyrimidine derivatives has direct consequences on downstream signaling pathways crucial for immune cell function. uni.lunih.gov Syk activation is a critical event that initiates a signaling cascade leading to the activation of transcription factors like NFAT (nuclear factor of activated T-cells) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govnih.gov These transcription factors then drive the expression of key immune modulators, including cytokines like Interleukin-2 (IL-2). nih.govnih.gov

Cellular assays have confirmed this mechanism. Treatment of immune cells with imidazo[1,2-c]pyrimidine-based Syk inhibitors resulted in a significant suppression of IL-2 production. uni.lunih.gov This demonstrates a clear link between the inhibition of the upstream kinase (Syk) and the functional output of a key downstream effector (IL-2). The Syk–NFAT–IL-2 axis has been identified as a key pathway regulated by these compounds. nih.gov

To further dissect these pathways, reporter gene assays are commonly employed. nih.gov In these assays, a reporter gene (such as luciferase) is placed under the control of a promoter that is responsive to a specific transcription factor (e.g., NFAT or NF-κB). By treating these reporter cells with an imidazo[1,2-c]pyrimidine derivative, researchers can quantitatively measure the compound's ability to inhibit the activation of that specific transcription factor by observing changes in luciferase activity. mdpi.com This technique allows for a precise determination of which signaling cascades are most affected by the compound.

To gain a comprehensive, unbiased view of the cellular pathways affected by imidazopyrimidine compounds, large-scale analysis techniques such as gene expression profiling and proteomics are utilized. A notable study using chemical-genetic profiling in Saccharomyces cerevisiae investigated the mechanism of action of a 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine. nih.gov

This systems-level approach revealed that the compound functions as a DNA damaging agent. nih.gov Yeast strains that had deletions in genes related to DNA repair pathways were found to be resistant to the compound's cytotoxic effects. This suggests that the compound's mode of action involves causing nuclear DNA damage, and an intact DNA repair system is required for cell survival. nih.gov This discovery highlights a mechanism of action distinct from the more commonly cited kinase inhibition and demonstrates the power of unbiased genetic screens to uncover novel biological activities.

Gene Ontology (GO) analysis, a bioinformatic method used to categorize and enrich for specific biological processes within large gene sets, can further refine these findings. nih.gov For example, profiling studies can reveal if a compound treatment leads to the upregulation or downregulation of genes involved in specific pathways, such as apoptosis, cell cycle regulation, or metabolic processes, providing a global signature of the compound's cellular impact. nih.gov While specific proteomic studies on this compound are pending, this methodology remains a powerful tool for future investigations to identify the full spectrum of protein targets and pathway modulations.

Cellular Pharmacology and Phenotypic Screening Approaches (In Vitro)

The imidazo[1,2-c]pyrimidine core is a versatile scaffold that has been explored for various therapeutic targets, including kinases and enzymes involved in inflammatory and proliferative disorders.

The subcellular destination of these compounds would be highly dependent on the nature and positioning of other substituents on the imidazo[1,2-c]pyrimidine core. For instance, derivatives designed as kinase inhibitors would be expected to localize to the cytoplasm and/or nucleus where these targets are active. The basic nitrogen atoms in the imidazole (B134444) and pyrimidine (B1678525) rings could lead to lysosomal sequestration, a phenomenon observed for many nitrogenous heterocyclic compounds. To definitively determine these parameters for this compound, specific studies using radiolabeled or fluorescently tagged analogs would be required.

Derivatives of the closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine scaffolds have demonstrated significant effects on various cellular processes in vitro.

Proliferation: Numerous studies have highlighted the antiproliferative activity of imidazopyrimidine derivatives across various cancer cell lines. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These compounds displayed micro- to submicromolar inhibition of CDK2/cyclin E activity, leading to reduced cell proliferation in leukemia cell lines. nih.gov Another study on aryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives showed cytotoxic activity in human cancer cell lines, with some compounds exhibiting significant IC50 values. nih.gov The introduction of an iodine atom at the 8-position could modulate this activity, potentially through enhanced binding to the target protein or altered cellular accumulation.

Differentiation: While direct evidence for the effect of this compound on cellular differentiation is lacking, the broader class of nitrogen-fused heterocycles has been investigated for such properties. The ultimate phenotypic outcome of targeting certain signaling pathways, such as those involving specific kinases, can include the induction of cellular differentiation.

Migration: The inhibition of cell migration is a key objective in the development of anticancer agents. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit leukocyte migration in in vivo models, suggesting a potential role in modulating cell motility. nih.gov This effect is often linked to the inhibition of kinases that are crucial for cytoskeletal reorganization and cell movement.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[1,2-c]pyrimidine Derivatives

CompoundTargetCell LineIC50 (µM)
3b (an imidazo[1,2-c]pyrimidin-5(6H)-one derivative) CDK2/cyclin ENot specifiedSubmicromolar
13a (an aryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-one) Not specifiedVarious cancer cell linesSignificant
13b (an aryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-one) Not specifiedVarious cancer cell linesSignificant

Structure-Activity Relationship (SAR) Development Based on Experimental Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the imidazo[1,2-c]pyrimidine scaffold, SAR has been explored in the context of Syk family kinase inhibition. nih.gov Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are important targets for allergic and autoimmune diseases.

In a study by Hirabayashi et al., various substitutions were made on the imidazo[1,2-c]pyrimidine core to enhance inhibitory activity against Syk. nih.gov Key findings from this study that could be relevant to an 8-iodo substituted derivative include:

Substitution at the 2- and 5-positions: Modifications at these positions with different aryl and alkyl groups significantly influenced the inhibitory potency.

Role of specific functional groups: The presence of hydrogen bond donors and acceptors was critical for potent inhibition.

While this study did not specifically investigate an 8-iodo derivative, it did explore substitutions at the 8-position of the related 1,2,4-triazolo[4,3-c]pyrimidine scaffold, where a methyl group was tolerated. The introduction of a bulky and lipophilic iodine atom at the 8-position of the imidazo[1,2-c]pyrimidine core would likely have a significant impact on its binding to target kinases. It could either provide beneficial hydrophobic interactions or cause steric hindrance, depending on the topology of the kinase's active site. Further SAR studies focusing on substitutions at the 8-position would be necessary to elucidate the precise impact of the iodine moiety.

A study on imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, which are structurally related to imidazo[1,2-c]pyrimidines, revealed that modifications at the 8-position with various cyclic amines maintained potent activity as AMPAR negative modulators. nih.gov This suggests that the 8-position is amenable to substitution and can be a key point for modulating the pharmacological profile.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

Early in vitro ADME studies are essential to assess the drug-like properties of new chemical entities and to identify potential liabilities. creative-biolabs.comyoutube.com

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing this parameter. The imidazo[1,2-c]pyrimidine scaffold, being a heterocyclic aromatic system, is susceptible to metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include oxidation of the imidazole or pyrimidine rings.

The presence of an iodine atom could influence metabolic stability. While aryl iodides can be metabolically stable, they can also be subject to deiodination or oxidative metabolism at positions activated by the halogen.

Furthermore, the imidazole moiety present in the imidazo[1,2-c]pyrimidine structure is known to be a potential inhibitor of CYP enzymes, primarily through the coordination of the basic nitrogen atom with the heme iron of the enzyme. nih.govresearchgate.net This can lead to drug-drug interactions if co-administered with other drugs metabolized by the same CYP isoforms. The specific CYP inhibition profile of this compound would need to be determined experimentally, but a potential for inhibition, particularly of isoforms like CYP3A4, should be considered.

The permeability of a compound across biological membranes is a key factor in its absorption. In vitro models like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict intestinal permeability. mdpi.comnih.goveuropa.eu

Caco-2 Permeability: The Caco-2 assay provides information on both passive and active transport mechanisms. For a compound like this compound, its permeability would be influenced by its lipophilicity, size, and potential for interaction with transporters. The increased lipophilicity due to the iodine atom would generally favor passive diffusion. However, the presence of basic nitrogens could also make it a substrate for efflux transporters like P-glycoprotein, which would reduce its net permeability.

PAMPA: This assay specifically measures passive permeability across an artificial lipid membrane. It would be a useful tool to assess the intrinsic passive diffusion capacity of this compound, separating it from any active transport phenomena. A good correlation between Caco-2 and PAMPA data would suggest that passive diffusion is the primary mechanism of permeation.

In silico ADMET prediction studies on related imidazo[1,2-a]pyrimidine derivatives have suggested promising drug-like characteristics, which would need to be confirmed by in vitro assays for this compound. semanticscholar.orgnih.govnih.gov

Table 2: Predicted In Vitro ADME Profile of this compound (Hypothetical)

ADME ParameterPredicted OutcomeRationale
Microsomal Stability Moderate to HighAromatic heterocycles can be stable, but also susceptible to CYP-mediated oxidation. The iodo-substituent's effect is unknown.
CYP450 Inhibition Potential for inhibition (especially CYP3A4)The imidazole moiety is a known structural alert for CYP inhibition.
Caco-2 Permeability Moderate to HighIncreased lipophilicity from iodine may enhance passive diffusion, but potential for efflux exists.
PAMPA Permeability HighExpected good passive permeability due to aromaticity and lipophilicity.

Emerging Applications of 8 Iodoimidazo 1,2 C Pyrimidine in Chemical Science and Technology

8-Iodoimidazo[1,2-c]pyrimidine as a Versatile Synthetic Intermediate for Complex Molecules

The carbon-iodine bond at the 8-position of the imidazo[1,2-c]pyrimidine (B1242154) core is a key feature that renders this compound a highly versatile synthetic intermediate. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents.

A significant application of this methodology is the synthesis of 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones. Starting from 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, researchers have successfully coupled various (hetero)arylboronic acids to generate a library of derivatives. These reactions typically proceed with good to excellent yields, demonstrating the robustness and versatility of the Suzuki-Miyaura coupling for functionalizing this scaffold.

The synthesized 8-aryl derivatives have shown promise as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The ability to readily diversify the substituent at the 8-position has been instrumental in exploring the structure-activity relationships (SAR) of these inhibitors. For instance, the introduction of different aromatic and heteroaromatic rings has allowed for the fine-tuning of inhibitory potency and selectivity. The table below summarizes the synthesis of various 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones via Suzuki-Miyaura coupling.

Table 1: Synthesis of 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones via Suzuki-Miyaura Coupling
Arylboronic AcidProductYield (%)Biological Target
Phenylboronic acid8-Phenyl-imidazo[1,2-c]pyrimidin-5(6H)-one85CDK2
4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-imidazo[1,2-c]pyrimidin-5(6H)-one92CDK2
Thiophen-2-ylboronic acid8-(Thiophen-2-yl)-imidazo[1,2-c]pyrimidin-5(6H)-one78CDK2
Pyridin-3-ylboronic acid8-(Pyridin-3-yl)-imidazo[1,2-c]pyrimidin-5(6H)-one81CDK2

Development of this compound-Based Probes for Biological Research and Imaging

The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a close structural relative of imidazo[1,2-c]pyrimidine, is known to exhibit interesting fluorescent properties. rsc.orgmdpi.com This intrinsic fluorescence, coupled with the ability to introduce various functionalities via the iodo group, makes this compound an attractive starting point for the development of fluorescent probes for biological research and imaging.

While specific research on fluorescent probes derived directly from this compound is still emerging, the broader class of imidazo[1,2-a]pyridines and pyrimidines has been successfully utilized in the design of sensors for metal ions and for cellular imaging. nih.gov For example, fused imidazopyridine scaffolds have been fashioned into fluorescent probes that exhibit high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. nih.gov The fluorescence of these probes can be modulated by the binding of the target analyte, leading to a "turn-on" or "turn-off" response.

The synthetic versatility of this compound allows for the strategic incorporation of chelating moieties or environmentally sensitive fluorophores. Through Suzuki or Sonogashira coupling reactions, various recognition units can be appended to the 8-position, creating probes that can selectively bind to specific biomolecules or respond to changes in the local cellular environment, such as pH or polarity. The imidazo[1,2-c]pyrimidine core can act as the fluorophore, with its emission properties being modulated by the appended functional group.

Radiochemistry and Nuclear Medicine Applications (e.g., Precursors for PET Imaging Agents with Radioiodine Isotopes)

The presence of an iodine atom in this compound makes it a prime candidate for applications in radiochemistry and nuclear medicine, particularly as a precursor for Positron Emission Tomography (PET) imaging agents. The carbon-iodine bond can be readily subjected to radioiodination reactions, allowing for the incorporation of radioisotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I.

PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET probes is a crucial area of research for the diagnosis and monitoring of various diseases, including cancer and neurological disorders.

While direct radioiodination of this compound itself has not been extensively reported, the general strategy of using iodo-substituted aromatic compounds as precursors for radioiodinated PET tracers is well-established. mdpi.com For instance, radio-iododemetallation of organotin precursors is a common method for synthesizing radioiodinated compounds. mdpi.com An analogous approach could be envisioned for this compound, where it could be converted to a stannyl derivative and subsequently reacted with a source of radioiodine.

The ability to attach various targeting moieties to the imidazo[1,2-c]pyrimidine scaffold through other positions on the ring system, while reserving the 8-iodo position for radiolabeling, offers a modular approach to designing targeted PET imaging agents.

Integration into Materials Science and Optoelectronic Devices

The unique electronic and photophysical properties of fused heterocyclic systems like imidazo[1,2-c]pyrimidine make them promising candidates for applications in materials science and optoelectronics. The extended π-conjugated system of the imidazo[1,2-c]pyrimidine core can give rise to interesting optical and electronic properties, which can be further tuned by the introduction of various substituents.

The versatility of this compound as a synthetic intermediate allows for the systematic modification of its structure to create materials with desired properties. Through cross-coupling reactions, electron-donating or electron-withdrawing groups can be introduced at the 8-position, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This ability to tune the electronic properties is crucial for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While the direct integration of this compound into such devices is an area of ongoing research, studies on related imidazo[1,2-a]pyrimidine derivatives have demonstrated their potential as organic fluorophores. These compounds can exhibit fluorescence in both solution and the solid state, a desirable property for applications in OLEDs. The ability to create a diverse range of derivatives from the 8-iodo precursor opens up possibilities for developing novel materials with tailored optoelectronic characteristics.

Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis Libraries

The amenability of this compound to a variety of chemical transformations makes it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS). These approaches aim to rapidly generate large collections of structurally diverse molecules, which can then be screened for biological activity.

The Suzuki-Miyaura coupling reaction, as previously discussed, is a powerful tool for generating libraries of 8-aryl-imidazo[1,2-c]pyrimidines. By employing a diverse set of boronic acids, a vast number of analogues can be synthesized in a parallel or automated fashion. This strategy was effectively used to create a library of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones that were screened for their ability to inhibit CDK2.

Beyond the Suzuki coupling, the iodo group can participate in other cross-coupling reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). This broad reactivity allows for the introduction of a wide range of functional groups and structural motifs at the 8-position, leading to the creation of highly diverse chemical libraries.

The imidazo[1,2-c]pyrimidine core itself provides a rigid and well-defined three-dimensional structure, which is a desirable feature for a scaffold in drug discovery. By systematically varying the substituents at the 8-position and other positions on the heterocyclic ring, chemists can explore a large chemical space and identify novel compounds with potent and selective biological activities.

Table 2: Potential Cross-Coupling Reactions for Diversifying the this compound Scaffold
ReactionCoupling PartnerIntroduced MoietyPotential Application
Suzuki-MiyauraAryl/Heteroarylboronic acidAryl/HeteroarylBioactive compounds, Materials
SonogashiraTerminal alkyneAlkynylBioactive compounds, Probes
HeckAlkeneAlkenylComplex molecule synthesis
Buchwald-HartwigAmineAminoBioactive compounds

Future Research Directions and Unresolved Challenges for 8 Iodoimidazo 1,2 C Pyrimidine

Exploration of Novel and Sustainable Synthetic Pathways to Address Scalability and Efficiency

The advancement of 8-Iodoimidazo[1,2-c]pyrimidine from a laboratory-scale molecule to a potential therapeutic agent necessitates the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Traditional synthetic methods for related imidazo[1,2-a]pyrimidine (B1208166) scaffolds often involve the condensation of 2-aminopyrimidine (B69317) with α-haloketones, which can require harsh conditions and may not be suitable for large-scale production. nih.govmaynoothuniversity.ie

Future research must prioritize green chemistry principles. nih.govmdpi.com Modern synthetic strategies such as microwave-assisted synthesis have already shown promise in dramatically reducing reaction times and improving yields for imidazo[1,2-a]pyrimidine derivatives, often in solvent-free conditions using catalysts like basic alumina. mdpi.comnih.gov Further exploration into catalysis, including the use of gold nanoparticles, could offer novel, efficient pathways. mdpi.com The development of one-pot or multi-component reactions represents another key avenue, minimizing waste and simplifying purification processes. jst.go.jpdergipark.org.tr The ultimate goal is to establish a robust, high-yield synthesis for this compound that is both economically viable and environmentally benign, ensuring a sustainable supply for extensive preclinical and potential clinical investigation.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-c]pyrimidine (B1242154) Scaffolds

Methodology Traditional Approach Modern Sustainable Approach
Energy Source Conventional heating (reflux) Microwave irradiation mdpi.comnih.gov
Catalyst Often requires strong acids/bases Solid-supported catalysts (e.g., Al₂O₃) mdpi.com, Nanoparticles mdpi.com
Solvents High-boiling point organic solvents Solvent-free conditions or green solvents nih.gov
Reaction Time Hours to days maynoothuniversity.ie Seconds to minutes mdpi.comnih.gov

| Key Advantages | Well-established procedures | High efficiency, reduced waste, shorter reaction times, scalability |

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

The imidazo[1,2-c]pyrimidine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govekb.eg A significant challenge lies in moving from the observation of a biological effect to a precise understanding of the molecular mechanism of action. For instance, specific imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are crucial in B-cell and T-cell activation. nih.gov

Future research must focus on definitively identifying and validating the specific molecular targets of this compound and its derivatives. This requires a multi-pronged approach combining:

Chemical Proteomics: To identify binding partners in cell lysates.

Genetic Approaches: Using techniques like CRISPR screening to identify genes that modulate sensitivity to the compound.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to resolve the atomic-level interactions between the compound and its target protein, as has been done for other kinase inhibitors. nih.gov

Validating these targets is paramount to understanding the therapeutic potential and predicting potential off-target effects, thereby guiding the design of more selective and potent next-generation inhibitors.

Table 2: Potential Biological Targets for Imidazo[1,2-c]pyrimidine Derivatives and Required Validation Studies

Potential Target Class Example(s) Required Validation Methods
Protein Kinases Syk, ZAP-70, Raf Kinases nih.govnih.gov In vitro kinase assays, Cellular phosphorylation assays, X-ray crystallography nih.gov
G-Protein Coupled Receptors GABA-A Receptor dergipark.org.tr Radioligand binding assays, Electrophysiology
Transporter Proteins P-glycoprotein (P-gp) nih.gov Efflux assays, Cellular accumulation studies

| Fungal Enzymes | 14α-demethylase nih.gov | Enzyme inhibition assays, Molecular docking, Antifungal susceptibility testing |

Advanced Predictive Modeling for Structure-Function Relationships and De Novo Design

Computational chemistry is an indispensable tool for accelerating drug discovery. For the imidazo[1,2-c]pyrimidine scaffold, in silico methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are already being used to forecast binding affinities and drug-like properties. nih.govnih.govnih.gov For example, docking studies have been employed to predict the binding of imidazo[1,2-a]pyrimidine derivatives to SARS-CoV-2 proteins and to assess their potential antifungal activity. nih.govnih.gov

The next frontier is the integration of artificial intelligence (AI) and machine learning (ML) to build highly accurate Quantitative Structure-Activity Relationship (QSAR) models. These advanced predictive models can analyze vast datasets of existing imidazo[1,2-c]pyrimidine analogues to identify subtle structural features that govern potency and selectivity. This will enable the de novo design of novel compounds with optimized properties, moving beyond trial-and-error synthesis. Such models can help prioritize synthetic targets, reduce the number of compounds that need to be synthesized, and ultimately lower the cost and time of drug development.

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis and Metabolite Profiling

As derivatives of this compound advance through the drug discovery pipeline, understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles becomes critical. This requires the development of ultra-sensitive and highly specific analytical methods capable of quantifying the parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue.

While methods like HPLC-MS are used to analyze reaction mixtures, future work must focus on developing validated bioanalytical methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These techniques will be essential for:

Pharmacokinetic Studies: Determining clearance rates, bioavailability, and half-life, which are crucial for establishing dosing regimens. nih.gov

Metabolite Identification: Identifying the metabolic fate of the compound, which can reveal potential toxic metabolites or active metabolites that contribute to the drug's efficacy.

Toxicology Studies: Quantifying drug levels in safety and toxicology studies to correlate exposure with adverse effects.

The challenge lies in achieving picogram- or even femtogram-level sensitivity to fully characterize the compound's disposition in the body over time.

Strategic Approaches for Expanding the Chemical Space and Biological Relevance of Imidazo[1,2-c]pyrimidines

The true potential of this compound lies in its utility as a versatile building block for creating large, diverse chemical libraries. The iodine atom at the 8-position is a prime functional handle for modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups. nih.gov This strategy is a powerful tool for exploring the structure-activity relationship (SAR) and optimizing pharmacological effects. nih.gov

Future research should strategically exploit the 8-iodo position to expand the chemical space around the imidazo[1,2-c]pyrimidine core. By systematically introducing different functional groups, researchers can fine-tune properties like potency, selectivity, solubility, and metabolic stability. This can be achieved through:

Parallel Synthesis: To rapidly generate libraries of analogues for high-throughput screening.

Scaffold Hopping and Bioisosteric Replacement: To design novel cores that retain key pharmacophoric features while improving drug-like properties. nih.govrsc.org

This systematic exploration will be key to identifying new biological activities and developing lead compounds with superior therapeutic profiles for a range of diseases, from cancer to inflammatory disorders. nih.govekb.eg

Table 3: Examples of Chemical Diversification at the 8-Position via Cross-Coupling Reactions

Reaction Type Coupling Partner Introduced Functional Group Potential Impact on Properties
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids (Hetero)aromatic rings Modulate target binding, improve potency, alter solubility
Buchwald-Hartwig Amines, Amides Substituted amino groups Introduce hydrogen bond donors/acceptors, improve PK properties
Sonogashira Terminal Alkynes Alkynyl groups Act as rigid linkers, explore new binding interactions

| Heck | Alkenes | Alkenyl groups | Introduce conformational constraints, act as linkers |

Q & A

Q. What are the standard synthetic methodologies for preparing 8-Iodoimidazo[1,2-c]pyrimidine and related analogs?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., α-haloketones) under reflux conditions. For example, microwave-assisted protocols can enhance reaction efficiency and yield, particularly for introducing iodine at the 8-position via halogenation . Solvent choice (e.g., ethanol) and catalysts (e.g., HATU for coupling reactions) are critical for optimizing purity and scalability .

Q. How are imidazo[1,2-c]pyrimidine derivatives characterized structurally?

Common techniques include FT-IR for functional group analysis, 1H^1 \text{H}/13C^{13} \text{C} NMR for substituent identification, and X-ray crystallography for resolving stereochemistry. Hirshfeld surface analysis and DFT calculations further validate intermolecular interactions and electronic properties .

Q. What safety precautions are essential when handling this compound?

Based on GHS data, the compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use personal protective equipment (PPE), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert atmospheres .

Q. What biological activities are associated with imidazo[1,2-c]pyrimidine derivatives?

These compounds exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. For instance, 2-alkenyl derivatives show cytotoxic effects against cancer cell lines, while benzimidazole-fused analogs act as cyclooxygenase-2 inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported synthesis protocols?

Discrepancies in yields or regioselectivity often arise from solvent polarity, temperature, and catalyst choice. For example, ethanol as a solvent may favor higher yields (93–97%) compared to DMF , while microwave irradiation reduces reaction time versus conventional heating . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal parameters .

Q. What strategies enable selective functionalization at the 8-position of imidazo[1,2-c]pyrimidine?

Metal-mediated cross-coupling (e.g., Suzuki-Miyaura) and halogen-exchange reactions (e.g., Finkelstein) are effective for introducing iodine. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., pyridyl substituents) enhance regioselectivity .

Q. How do structural modifications influence the biological activity of this compound?

SAR studies reveal that electron-withdrawing groups (e.g., -CF3_3) at the 2-position enhance antiproliferative activity, while hydrophilic substituents (e.g., -OH) improve solubility but reduce membrane permeability. Docking studies with biological targets (e.g., GABAA_A receptors) guide rational design .

Q. What mechanistic insights explain the formation of imidazo[1,2-c]pyrimidine derivatives via multicomponent reactions?

Proposed mechanisms involve nucleophilic attack of 2-aminoimidazole on electrophilic intermediates (e.g., α,β-unsaturated ketones), followed by cyclization and aromatization. Kinetic studies and isotope labeling can validate intermediates and transition states .

Q. How can in vitro biological data for this compound be translated to in vivo models?

Pharmacokinetic profiling (e.g., plasma stability, metabolic pathways) and toxicity screening (e.g., hepatocyte assays) are critical. Encapsulation in nanocarriers (e.g., liposomes) improves bioavailability, while PET imaging tracks biodistribution in animal models .

Q. What computational tools are used to predict the physicochemical properties of this compound?

Software like Gaussian (for DFT calculations) and Schrödinger Suite (for molecular docking) simulate electronic properties, logP, and pKa_a. QSAR models correlate structural descriptors (e.g., polar surface area) with solubility and permeability .

Notes on Contradictions and Limitations

  • Synthesis Yields : Variations in yields (e.g., 70–97%) may stem from impurities in starting materials or unoptimized purification methods .
  • Biological Assays : Discrepancies in IC50_{50} values across studies often reflect differences in cell lines or assay protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.